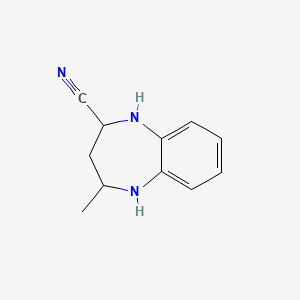
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques like chromatography can further improve the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for these receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
- 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
38291-70-2 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(7-12)14-11-5-3-2-4-10(11)13-8/h2-5,8-9,13-14H,6H2,1H3 |
Clé InChI |
RNTHZAGFJUROMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2=CC=CC=C2N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


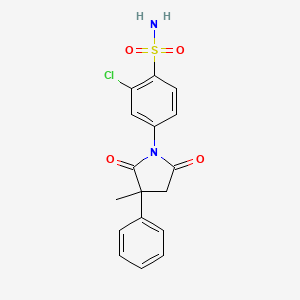

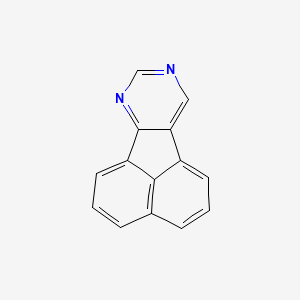
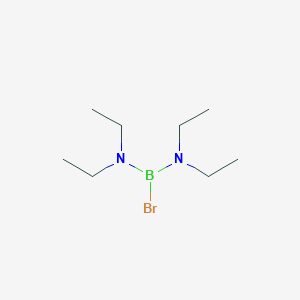
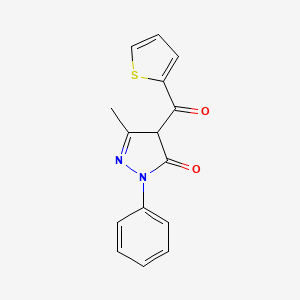
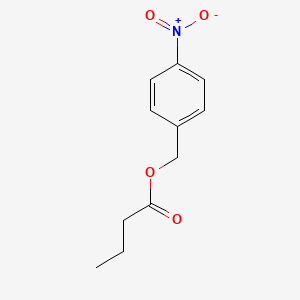
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)


